(Z)-Henicos-9-en-11-one

Description

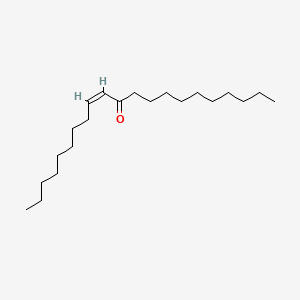

(Z)-Henicos-9-en-11-one is a long-chain unsaturated ketone with a 21-carbon backbone (henicosane), featuring a Z-configured double bond at position 9 and a ketone functional group at position 11. The molecular formula is hypothesized as C₂₁H₄₀O, with a molecular weight of ~308.54 g/mol. The presence of the Z-double bond introduces stereochemical rigidity, while the ketone at position 11 may influence electronic properties and reactivity.

Properties

CAS No. |

94006-01-6 |

|---|---|

Molecular Formula |

C21H40O |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(Z)-henicos-9-en-11-one |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- |

InChI Key |

KIIMLDAHZVVLHQ-ZPHPHTNESA-N |

Isomeric SMILES |

CCCCCCCCCCC(=O)/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(=O)C=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Henicos-9-en-11-one typically involves the use of alkenylation and oxidation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of (Z)-Henicos-9-en-11-one may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the formation of the double bond and the ketone group under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-Henicos-9-en-11-one can undergo oxidation reactions where the ketone group is further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The double bond in (Z)-Henicos-9-en-11-one can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of light or hydrogen halides (HCl, HBr) in an inert solvent.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated alkanes.

Scientific Research Applications

Agricultural Applications

Insect Pheromone

(Z)-Henicos-9-en-11-one is recognized primarily as an insect pheromone. It is used in pest control strategies, particularly for lepidopteran species. The compound functions as a mating disruptor, effectively interfering with the mating behavior of male moths. This disruption leads to reduced population levels of target pests, making it a valuable tool in integrated pest management (IPM) systems.

-

Case Study: Douglas Fir Tussock Moth

Research has shown that (Z)-Henicos-9-en-11-one is effective against the Douglas fir tussock moth (Orgyia pseudotsugata). Field trials demonstrated significant reductions in moth populations when traps baited with this pheromone were deployed . -

Application Methodology

The pheromone can be synthesized and formulated into sprayable solutions or solid baits, allowing for flexible application methods in forestry and agriculture. The efficacy of these formulations has been validated through various field tests .

Pharmacological Applications

Potential Medicinal Properties

While primarily known for its role as an insect pheromone, there is emerging interest in the potential medicinal properties of (Z)-Henicos-9-en-11-one. Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties.

- Biological Activity Studies

Investigations into related compounds have indicated that they may stabilize certain proteins involved in cancer cell proliferation. For example, studies on cryptocaryols, which share structural similarities with (Z)-Henicos-9-en-11-one, have revealed their potential cytotoxic effects against various cancer cell lines .

Chemical Synthesis

Synthetic Applications

(Z)-Henicos-9-en-11-one serves as a precursor in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules.

- Synthesis of Analogues

Researchers have developed methodologies for synthesizing analogues of (Z)-Henicos-9-en-11-one, which can be used to explore structure-activity relationships (SAR) in biological systems. These analogues are essential for understanding the pharmacological potential and optimizing the biological activity of related compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-Henicos-9-en-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and ketone group allow it to participate in various biochemical pathways, influencing cellular processes. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that result in behavioral changes in insects.

Comparison with Similar Compounds

6Z,9Z-Heneicosadien-11-one

- Structure : 21-carbon chain with Z-configured double bonds at positions 6 and 9 and a ketone at position 11 .

- Properties: The conjugated dienone system increases planarity and rigidity compared to mono-unsaturated analogs. Lower molecular weight (306.29 g/mol) and exact mass (306.292266) due to reduced hydrogen content. Potential reactivity in Diels-Alder or electrophilic addition reactions due to conjugated double bonds.

(Z)-6-Heneicosen-11-one

- Structure : 21-carbon chain with a Z-double bond at position 6 and a ketone at position 11 .

- Properties: Molecular weight: 308.5417 g/mol (higher than the dienone due to saturation at position 9). The isolated double bond at position 6 may lead to distinct solubility and melting behavior compared to position 9 isomers. CAS registry (54844-65-4) confirms its identification in chemical databases.

9-Heneicosanone

- Structure : Saturated 21-carbon chain with a ketone at position 9 .

- Properties: Higher molecular weight (310.558 g/mol) due to full saturation. Likely higher melting point than unsaturated analogs due to increased van der Waals interactions. No double bonds reduce chemical reactivity, making it less prone to oxidation or addition reactions.

(Z)-9-Eicosenoic Acid

- Structure : 20-carbon chain with a Z-double bond at position 9 and a carboxylic acid group at position 1 .

- Properties :

- Functional group differences (carboxylic acid vs. ketone) drastically alter polarity and acidity (pKa ~5).

- Shorter chain length (C20 vs. C21) affects hydrophobic interactions and biological activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| (Z)-Henicos-9-en-11-one* | C₂₁H₄₀O | 308.54 (hypothetical) | – | – | C21, Z-double bond at C9, ketone at C11 |

| 6Z,9Z-Heneicosadien-11-one | C₂₁H₃₆O | 306.29 | 306.292266 | – | C21, Z-double bonds at C6 and C9, ketone at C11 |

| (Z)-6-Heneicosen-11-one | C₂₁H₄₀O | 308.5417 | – | 54844-65-4 | C21, Z-double bond at C6, ketone at C11 |

| 9-Heneicosanone | C₂₁H₄₂O | 310.558 | – | 150018-07-8 | C21, saturated, ketone at C9 |

| (Z)-9-Eicosenoic Acid | C₂₀H₃₈O₂ | 310.5145 | – | 29204-02-2 | C20, Z-double bond at C9, carboxylic acid at C1 |

Biological Activity

(Z)-Henicos-9-en-11-one, also known as a long-chain unsaturated ketone, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(Z)-Henicos-9-en-11-one is characterized by its long carbon chain and a ketone functional group. Its molecular formula is C21H40O, with a molecular weight of 316.54 g/mol. The structural formula can be represented as follows:

The compound's unique double bond configuration at the 9th position contributes to its biological properties, making it a subject of interest in both ecological and pharmacological studies.

Synthesis and Derivatives

The synthesis of (Z)-Henicos-9-en-11-one typically involves the use of fatty acid derivatives and specific catalytic processes. Various synthetic routes have been explored to enhance yield and purity, including the use of transition metal catalysts in olefin metathesis reactions. For example, a study demonstrated an efficient synthesis using a modified procedure that yielded high purity products suitable for biological assays .

Antimicrobial Properties

Research indicates that (Z)-Henicos-9-en-11-one exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Insecticidal Effects

In addition to its antimicrobial properties, (Z)-Henicos-9-en-11-one has been investigated for its insecticidal effects. It was found to act as a semiochemical, influencing insect behavior and potentially serving as a natural pesticide. The compound's ability to disrupt pheromone signaling pathways in insects suggests its utility in pest management strategies .

Phytotoxic Activity

There is also evidence supporting the phytotoxic effects of (Z)-Henicos-9-en-11-one on certain plant species. Studies have shown that the compound can inhibit seed germination and root elongation in sensitive plants, indicating its potential application as a herbicide .

Case Studies

- Antimicrobial Efficacy : A laboratory study tested (Z)-Henicos-9-en-11-one against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The results underscored the compound's potential as an alternative antimicrobial agent in clinical settings .

- Insect Behavior Modification : In field trials, (Z)-Henicos-9-en-11-one was applied to crops infested with aphids. The treatment resulted in a significant reduction in aphid populations, demonstrating its effectiveness as an eco-friendly pest control agent .

- Phytotoxicity Assessment : A controlled experiment evaluated the impact of varying concentrations of (Z)-Henicos-9-en-11-one on the germination rates of common weeds. Results indicated that higher concentrations effectively inhibited germination, suggesting potential for agricultural applications .

Comparative Biological Activity Table

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.